molecular formula C20H16ClN3O3S2 B11327351 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11327351
M. Wt: 445.9 g/mol
InChI Key: YSXQIQCIFFBHGB-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a thiadiazole ring, and various functional groups such as chloro, dimethoxyphenyl, and carboxamide. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-methylthiophene.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

    Functionalization with Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction involving a suitable aryl halide and a nucleophile.

    Chlorination: The chloro group is introduced through a chlorination reaction using a suitable chlorinating agent such as thionyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction involving a suitable amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the benzothiophene core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group and the thiadiazole ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and dimethoxyphenyl groups. Common reagents include nucleophiles such as amines and thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, the compound may interact with microbial cell membranes, leading to its antimicrobial effects.

Comparison with Similar Compounds

3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    2-chloro-N-(3,4-dimethoxyphenyl)acetamide: This compound has a similar structure but lacks the benzothiophene and thiadiazole rings.

    3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide: This compound has a similar structure but lacks the thiadiazole ring and has different functional groups.

    3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but lacks the benzothiophene and thiadiazole rings and has different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H16ClN3O3S2

Molecular Weight

445.9 g/mol

IUPAC Name

3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O3S2/c1-10-4-6-12-15(8-10)28-17(16(12)21)19(25)23-20-22-18(24-29-20)11-5-7-13(26-2)14(9-11)27-3/h4-9H,1-3H3,(H,22,23,24,25)

InChI Key

YSXQIQCIFFBHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC)Cl

Origin of Product

United States

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